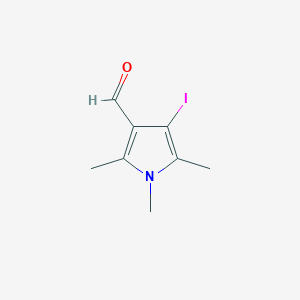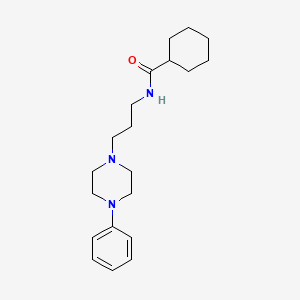![molecular formula C7H13F2NO B2459055 [(2S)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol CAS No. 1568002-74-3](/img/structure/B2459055.png)
[(2S)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[(2S)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol” is a chemical compound with the CAS Number: 1568002-74-3 . It is used in various scientific and industrial applications .
Molecular Structure Analysis
The molecular formula of this compound is C7H13F2NO . It has an average mass of 165.181 Da and a monoisotopic mass of 165.096527 Da .Physical And Chemical Properties Analysis
This compound has a molecular weight of 165.18 . Other physical and chemical properties such as melting point, boiling point, and density were not specified in the sources I found .Wissenschaftliche Forschungsanwendungen
[(2S)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol has been studied for its potential applications in medicinal chemistry, particularly as a chiral building block for the synthesis of biologically active compounds. This compound can be used as a starting material for the synthesis of various pharmaceuticals, such as antihypertensive agents, anticonvulsants, and analgesics. This compound can also be used as a ligand in the synthesis of chiral catalysts for asymmetric synthesis.
Wirkmechanismus
The mechanism of action of [(2S)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol is not fully understood, but it is believed to act as a GABA receptor agonist. This compound can increase the binding affinity of GABA to its receptor, leading to an increase in GABAergic neurotransmission. This can result in sedative, anxiolytic, and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to have sedative, anxiolytic, and anticonvulsant effects in animal models. This compound can also enhance the analgesic effects of opioids and reduce the development of tolerance to opioids. This compound has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
[(2S)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, this compound can be difficult to synthesize in large quantities, and its chiral nature can make it challenging to work with. This compound can also be expensive to produce, which can limit its use in some experiments.
Zukünftige Richtungen
The potential applications of [(2S)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol in medicinal chemistry are vast, and there are several future directions for research in this area. One direction is to explore the use of this compound as a chiral building block for the synthesis of new pharmaceuticals with improved therapeutic properties. Another direction is to investigate the mechanism of action of this compound in more detail, which could lead to the development of new drugs that target the GABA receptor. Additionally, future research could focus on the optimization of the synthesis of this compound to improve yields and reduce costs.
Synthesemethoden
[(2S)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol can be synthesized through a multi-step process that involves the reaction of pyrrolidine with 2,2-difluoroethanol in the presence of a catalyst. The resulting intermediate is then reduced to the final product, this compound, using a reducing agent such as sodium borohydride. The synthesis of this compound can be optimized by controlling the reaction conditions, such as temperature, pressure, and reactant ratios, to achieve high yields and purity.
Safety and Hazards
According to the Classification and Labelling (C&L) Inventory, this compound has several hazard statements: Acute Tox. 4 H302, Skin Irrit. 2 H315, Eye Dam. 1 H318, STOT SE 3 H335 (Respiratory tract irritation, inhalation) . This indicates that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
[(2S)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO/c8-7(9)4-10-3-1-2-6(10)5-11/h6-7,11H,1-5H2/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZMHXIIQNHRCZ-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1568002-74-3 |
Source


|
| Record name | [(2S)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 4-((2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2458972.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2458973.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-chloro-4-fluorobenzamide](/img/structure/B2458974.png)



![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2458979.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2458982.png)
![4-chloro-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2458988.png)


![Spiro[3,4-dihydroisochromene-1,4'-piperidine]-6-ol;hydrochloride](/img/structure/B2458994.png)

